N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-linked triazole core substituted with furan and pyrrole moieties. The structure comprises:
- Triazole ring (4H-1,2,4-triazol-3-yl): A heterocyclic scaffold known for stabilizing intermolecular interactions via hydrogen bonding and π-stacking .
- N-(2-ethylphenyl)acetamide side chain: The ethyl group at the ortho position of the phenyl ring may influence steric and electronic properties, affecting solubility and target engagement .
Synthesis involves alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides, followed by Paal-Knorr condensation to introduce the pyrrole fragment . The compound has demonstrated anti-exudative activity in rodent models, with a reported efficacy comparable to diclofenac sodium at 10 mg/kg .
Properties
IUPAC Name |
N-(2-ethylphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-2-15-8-3-4-9-16(15)21-18(26)14-28-20-23-22-19(17-10-7-13-27-17)25(20)24-11-5-6-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWOWVWKQJANSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and antioxidant activities.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethylphenyl moiety.
- A furan ring.
- A pyrrole unit.
- A triazole ring.
This structural diversity is crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties.
Case Studies
- In vitro Studies : In a study by Fayad et al. (2019), the compound was screened against various cancer cell lines using multicellular spheroids as a model. The results indicated significant inhibition of cell proliferation, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell survival and proliferation, particularly targeting the Bcl-2 family of proteins, which are crucial in regulating apoptosis .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
Antibacterial and Antifungal Activity
A series of tests conducted on several bacterial and fungal strains revealed that the compound possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
| Candida albicans | 25 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The antioxidant potential of this compound was assessed using various assays:
Results from DPPH Assay
The DPPH radical scavenging assay showed that the compound has a significant ability to neutralize free radicals:
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45% |
| 50 | 68% |
| 100 | 85% |
An IC50 value of approximately 30 µg/mL was determined, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The presence of the furan and triazole rings enhances electron donation, improving interaction with biological targets. Substituents on the phenyl ring also play a critical role in modulating activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is part of a broader family of 1,2,4-triazole acetamides. Key analogues and their distinguishing features include:
Structure-Activity Relationships (SAR)
Triazole Substituents :
- Pyrrole vs. Alkyl/Aryl Groups : The 1H-pyrrol-1-yl group in the target compound improves anti-exudative activity (74% inhibition) compared to ethyl (68%) or phenyl (52%) substituents, likely due to enhanced hydrogen bonding .
- Furan-2-yl vs. Pyridine : Furan derivatives generally exhibit higher activity than pyridine-substituted analogues (e.g., 5-(2-pyridinyl) variants) due to furan’s electron-donating effects .
Acetamide Side Chain :
- Ortho-Substituted Phenyl Groups : The 2-ethylphenyl group in the target compound balances steric hindrance and lipophilicity, outperforming 2-methylphenyl (63% inhibition) and 2-chlorophenyl (58%) derivatives .
- Fluorine Substitution : Fluorine at the para position (e.g., N-(5-fluoro-2-methylphenyl)) increases metabolic stability but slightly reduces activity compared to ethyl .
Synthesis and Physicochemical Properties :
- Melting Points : The target compound (198–200°C) has a lower melting point than chlorophenyl (242–244°C) or nitro-substituted analogues (273–274°C), suggesting reduced crystallinity and improved solubility .
- Yield Optimization : Use of KOH in alkylation (target compound: 65–70% yield) vs. pyridine/Zeolite catalysts (45–57% yield in other derivatives) highlights the efficiency of base-mediated synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
